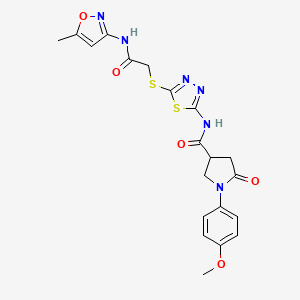

![molecular formula C20H16N2O3 B2784227 3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile CAS No. 1797890-62-0](/img/structure/B2784227.png)

3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

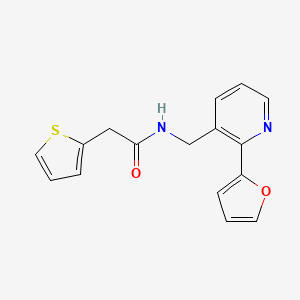

The compound “3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile” is a complex organic molecule. It contains a spiro[isobenzofuran-1,3’-piperidin] structure, which is a type of spiro compound where two rings share a single atom . The “3-oxo” prefix indicates the presence of a carbonyl group (C=O) at the 3-position of the spiro structure. The “benzonitrile” part of the name suggests the presence of a benzene ring with a nitrile group (-C≡N) attached.

Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The spiro[isobenzofuran-1,3’-piperidin] structure would consist of a five-membered isobenzofuran ring and a six-membered piperidin ring sharing a single atom. The 3-oxo group would introduce polarity to the molecule, and the benzonitrile group would contribute to the molecule’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing nitrile group, the electron-donating oxo group, and the steric hindrance provided by the spiro configuration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar 3-oxo group and the aromatic benzonitrile group could impact the compound’s solubility, boiling point, and melting point .Scientific Research Applications

Corrosion Inhibition

Xanthene derivatives: , which share structural similarities with the compound , have been studied for their effectiveness as corrosion inhibitors . These compounds form a protective barrier on metal surfaces, such as mild steel, preventing the penetration of corrosive substances. The high inhibition performance of these derivatives suggests potential applications for our compound in protecting industrial materials from corrosion.

Organic Dye Synthesis

The compound’s structure indicates potential use as an organic dye . Its synthesis could lead to the development of new pigments with applications ranging from textile coloring to ink production. The unique chromophoric properties inherent in its molecular framework could be exploited for various commercial and artistic purposes.

Pharmaceutical Research

Benzofuran derivatives, which are structurally related to our compound, exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This suggests that our compound could be a precursor or a candidate for drug development in treating various diseases.

Drug Interaction Studies

Compounds with benzofuran rings have been used to study drug interactions mediated by human organic anion transporters . Given the structural similarity, our compound could serve as a substrate or inhibitor in pharmacokinetic studies, helping to predict and manage potential drug interactions.

Material Science

The electrochemical properties of xanthene and benzofuran derivatives make them suitable for applications in material science . They could be used in the development of new materials with specific electronic or optical properties, contributing to advancements in electronics and photonics.

Chemical Synthesis

The compound’s complex structure, featuring a spiro arrangement and multiple functional groups, makes it a valuable target in chemical synthesis . It could serve as a key intermediate in the synthesis of more complex molecules, aiding in the discovery of new reactions and synthetic pathways.

Future Directions

properties

IUPAC Name |

3-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c21-12-14-5-3-6-15(11-14)18(23)22-10-4-9-20(13-22)17-8-2-1-7-16(17)19(24)25-20/h1-3,5-8,11H,4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBOOZNBAZPIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

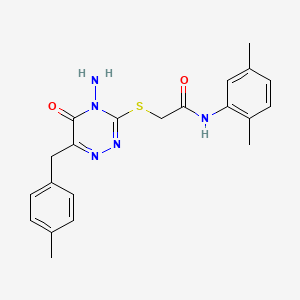

![6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784149.png)

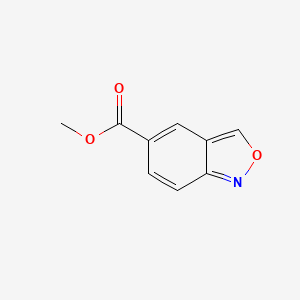

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)

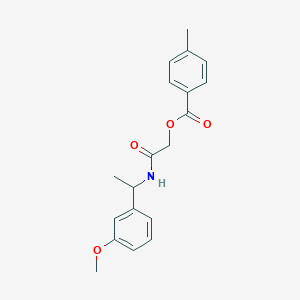

![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)

![Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2784156.png)

![3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784158.png)

![4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784161.png)

![(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2784162.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2784167.png)